(4-BENZOYLMORPHOLIN-3-YL)METHANOL
Description
Structure
3D Structure
Properties
IUPAC Name |
[3-(hydroxymethyl)morpholin-4-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-8-11-9-16-7-6-13(11)12(15)10-4-2-1-3-5-10/h1-5,11,14H,6-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKSXINFHADHPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Benzoylmorpholin 3 Yl Methanol and Analogues
Retrosynthetic Analysis of the (4-BENZOYLMORPHOLIN-3-YL)METHANOL Scaffold
A logical retrosynthetic analysis of (4-benzoyl-3-morpholinyl)methanol reveals several key disconnections that lead to simpler and more readily available starting materials. The primary disconnection breaks the amide bond, separating the benzoyl group from the morpholine (B109124) nitrogen. This leads to 3-hydroxymethylmorpholine (B1309833) and benzoyl chloride or a similar benzoylating agent.
Further disconnection of the 3-hydroxymethylmorpholine precursor involves severing the C-N and C-O bonds of the morpholine ring. This can be conceptualized in a few ways. One approach involves a disconnection to an amino alcohol precursor, such as a substituted 2-(2-hydroxyethylamino)propane-1,3-diol, which can undergo intramolecular cyclization. Another powerful strategy involves disconnecting the ring to an epoxide and an amino alcohol. For instance, a glycidol (B123203) derivative can be opened by an appropriate amino alcohol.
Diverse Synthetic Routes to the Morpholine Core
The construction of the morpholine ring is a cornerstone of the synthesis of (4-benzoyl-3-morpholinyl)methanol and its analogues. Numerous methods have been developed, each with its own advantages and limitations.
Construction via Amino Alcohol Cyclization Strategies
The cyclization of amino alcohols is a fundamental and widely employed method for the synthesis of morpholines. This strategy typically involves the reaction of a β-amino alcohol with a two-carbon electrophile, which can be an ethylene (B1197577) oxide equivalent or a dihaloethane, followed by intramolecular cyclization.
A common approach involves the N-alkylation of an amino alcohol with a protected 2-haloethanol, followed by deprotection and base-catalyzed cyclization. For the synthesis of 3-substituted morpholines, a substituted amino alcohol is required. For instance, the cyclization of an N-substituted 1-aminopropane-2,3-diol derivative can yield a 3-hydroxymethylmorpholine. researchgate.net The choice of protecting groups and cyclization conditions is critical to avoid side reactions and achieve good yields.
Recent advancements have focused on developing more efficient and environmentally friendly methods. For example, light-induced cyclization of primary amines and o-nitrobenzyl alcohols has been reported as a versatile method for modular conjugation, which could potentially be adapted for morpholine synthesis. nih.gov
Utilization of Epoxides and Ring-Opening Approaches
The ring-opening of epoxides with amines is a powerful and regioselective method for constructing the morpholine backbone. jsynthchem.comlibretexts.org This approach offers a high degree of control over the stereochemistry of the final product, as the ring-opening often proceeds via an SN2 mechanism with inversion of configuration. libretexts.orgyoutube.com
For the synthesis of 3-substituted morpholines, a substituted epoxide such as glycidol can be used. The reaction of glycidol with an appropriate amino alcohol, followed by intramolecular cyclization of the resulting diol, can afford the desired morpholine derivative. The regioselectivity of the epoxide opening can be influenced by the reaction conditions, such as the use of acid or base catalysts. libretexts.orgyoutube.commasterorganicchemistry.com Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the epoxide, whereas under acidic conditions, attack at the more substituted carbon can be favored. libretexts.org
The use of Lewis acids can also modulate the reactivity and selectivity of epoxide ring-opening reactions. masterorganicchemistry.com This methodology is particularly valuable for the synthesis of enantiomerically pure morpholines when starting from chiral epoxides. researchgate.net
Organometallic Catalysis in Morpholine Ring Formation
Organometallic catalysis has emerged as a powerful tool in the synthesis of heterocyclic compounds, including morpholines. Transition metal catalysts, such as those based on palladium, rhodium, and copper, can facilitate various bond-forming reactions, leading to efficient and selective morpholine synthesis.
For example, palladium-catalyzed intramolecular cyclization of N-allylamino alcohols can provide access to morpholine derivatives. Another approach involves the catalytic amination of diols or the hydroamination of unsaturated alcohols. These methods often proceed under mild conditions and with high atom economy. The use of specific ligands can control the stereoselectivity of the cyclization, leading to the formation of chiral morpholines.
While direct examples of organometallic catalysis for the synthesis of (4-benzoyl-3-morpholinyl)methanol are not extensively reported, the general principles of organometallic catalysis in heterocycle synthesis are applicable. researchgate.net
Olefin Functionalization for Morpholine Synthesis
The functionalization of olefins provides another avenue for the construction of the morpholine ring. This can involve various transformations, such as aminohydroxylation or oxidative cyclization of appropriately substituted olefins.
For instance, the dihydroxylation of an N-allyl amine followed by cyclization can lead to a morpholine ring. Alternatively, intramolecular aminomercuration or other electrophile-induced cyclizations of unsaturated amino alcohols can be employed. These methods offer opportunities to introduce functionality into the morpholine ring at specific positions.
Synthesis from Carboxylic Acid Derivatives
The synthesis of morpholines from carboxylic acid derivatives, particularly amino acids, is a well-established and versatile strategy. chemicalbook.com Serine and its derivatives are particularly useful starting materials for the synthesis of 3-morpholinecarboxylic acid, a key intermediate for (4-benzoyl-3-morpholinyl)methanol.
The synthesis can involve the N-alkylation of a serine ester with a suitable two-carbon unit, followed by cyclization. The resulting morpholine-3-carboxylate can then be reduced to the corresponding alcohol. A polymer-supported synthesis of morpholine-3-carboxylic acid derivatives from Fmoc-Ser(tBu)-OH has been reported, offering a method amenable to combinatorial chemistry. chemicalbook.com The N-benzoylation can be performed on the morpholine-3-carboxylic acid or after its reduction to the alcohol. This approach allows for the stereoselective synthesis of the target compound, starting from enantiomerically pure serine.
Stereoselective Introduction and Control of the Hydroxymethyl Moiety at the 3-Position
The presence of a stereocenter at the C-3 position of the morpholine ring necessitates the use of stereoselective synthetic methods to produce a single enantiomer of the target compound.
The development of asymmetric methods to access enantiomerically pure C-substituted morpholines is an active area of research due to their prevalence in biologically active compounds. tsijournals.comnih.gov A common and effective strategy is to begin the synthesis from a readily available, enantiopure starting material, a "chiral pool" approach. tsijournals.com For instance, enantiopure β-amino alcohols, which can be derived from natural amino acids, serve as excellent precursors for constructing the morpholine ring with a pre-defined stereocenter. researchgate.net
Alternatively, catalytic asymmetric synthesis can be employed. This involves reacting a prochiral substrate with a chiral catalyst to generate the desired enantiomer. For example, the asymmetric hydrogenation of a dehydromorpholine precursor using a chiral rhodium-bisphosphine complex can introduce the stereocenter at C-3 with high enantioselectivity. google.com
Diastereoselective reactions are crucial when a molecule already contains a stereocenter and a second one is being created. The goal is to control the relative stereochemistry between the two centers. One powerful method for synthesizing substituted morpholines is through an intramolecular reductive etherification reaction. This approach can be used to form the heterocyclic ring with a high degree of diastereoselectivity. For example, an appropriately substituted open-chain precursor can be cyclized using a catalyst like indium(III), which promotes the formation of the ether linkage to close the morpholine ring. nih.gov
Another diastereoselective approach involves the Pd-catalyzed carboamination between a substituted ethanolamine (B43304) derivative and an aryl or alkenyl bromide, which generates cis-3,5-disubstituted morpholines as single stereoisomers. researchgate.net The stereochemistry of the starting enantiopure amino alcohol directs the stereochemical outcome of the cyclization.
Enantioselective methodologies aim to create a chiral molecule from an achiral one using a chiral catalyst or reagent. For morpholine systems, this often involves the asymmetric cyclization of an achiral precursor. One-pot syntheses have been developed that combine regioselective intramolecular hydroamination of aminoalkynes followed by an asymmetric transfer hydrogenation. nih.gov This sequence, using a titanium catalyst for the first step and a chiral ruthenium catalyst for the second, can produce 3-substituted morpholines with excellent enantiomeric excesses. nih.gov
The development of new chiral ligands is central to advancing these methodologies. For example, asymmetric hydrogenation of endocyclic enamides (dehydromorpholines) using chiral catalysts can be an effective route to 3-substituted chiral morpholines, although achieving high enantioselectivity can be challenging. google.com The choice of metal (e.g., Rhodium, Iridium) and the structure of the chiral phosphine (B1218219) ligand are critical for obtaining high levels of stereoinduction. google.com
Chemo- and Regioselective Functionalization of the Hydroxymethyl Group
Controlled Oxidation Reactions
The controlled oxidation of the primary alcohol in (4-benzoyl-morpholin-3-yl)methanol to either the corresponding aldehyde, (4-benzoyl-morpholin-3-yl)carbaldehyde, or the carboxylic acid, 4-benzoyl-morpholine-3-carboxylic acid, represents a fundamental transformation. The choice of oxidant and reaction conditions is crucial to selectively obtain the desired oxidation state.
For the synthesis of the carboxylic acid, stronger oxidizing agents are typically employed. A well-documented, chromatography-free synthesis of the analogous (S)-N-Boc-morpholine-2-carboxylic acid from (S)-N-Boc-2-hydroxymethylmorpholine has been developed, highlighting a scalable and efficient oxidation process. nih.gov While specific conditions for the N-benzoyl derivative are not detailed in the available literature, standard oxidation protocols for primary alcohols are expected to be effective. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or milder, more selective methods like the two-step Swern or Dess-Martin periodinane oxidation followed by a subsequent oxidation of the intermediate aldehyde.
A representative oxidation of an N-protected 3-hydroxymethylmorpholine to the corresponding carboxylic acid is shown in the table below.
| Starting Material | Oxidizing Agent(s) | Product | Yield | Reference |
| (S)-N-Boc-2-hydroxymethylmorpholine | Not specified | (S)-N-Boc-morpholine-2-carboxylic acid | High | nih.gov |
Table 1: Controlled Oxidation of N-Acyl-3-hydroxymethylmorpholine Analogue
Esterification and Etherification for Protecting Group Strategies and Derivatization
Esterification and etherification of the hydroxymethyl group are common strategies for both derivatization and the introduction of protecting groups. These reactions allow for the modification of the compound's lipophilicity and steric bulk, and can be used to introduce functionalities for further reactions.
Esterification: The formation of esters from (4-benzoyl-morpholin-3-yl)methanol can be achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a classic approach. nih.gov However, for more sensitive substrates or to achieve higher yields under milder conditions, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are often used.
Another powerful method for esterification, particularly when stereochemical inversion is desired or when dealing with acid-sensitive substrates, is the Mitsunobu reaction. wikipedia.orgorganic-chemistry.org This reaction utilizes triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by a carboxylic acid. wikipedia.orgorganic-chemistry.org
| Reaction Type | Reagents | Product Type | Key Features |
| Fischer Esterification | Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Ester | Equilibrium reaction, often requires excess alcohol or removal of water. |
| DCC/EDC Coupling | Carboxylic Acid, DCC or EDC, DMAP (catalyst) | Ester | Mild conditions, high yields. |
| Mitsunobu Reaction | Carboxylic Acid, PPh₃, DEAD or DIAD | Ester | Mild conditions, inversion of stereochemistry at the alcohol center. wikipedia.org |
Table 2: Common Esterification Methods Applicable to (4-benzoyl-morpholin-3-yl)methanol
Etherification: The synthesis of ethers from (4-benzoyl-morpholin-3-yl)methanol can be accomplished via the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Care must be taken to ensure compatibility with the benzoyl group.
Nucleophilic Substitution Reactions
To perform nucleophilic substitution at the hydroxymethyl position, the hydroxyl group must first be converted into a good leaving group. This is a common strategy to introduce a wide range of functionalities, including azides, halides, and thiols.
A standard approach is the conversion of the alcohol to a sulfonate ester, such as a tosylate (OTs), mesylate (OMs), or triflate (OTf). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base like pyridine (B92270) or triethylamine. The resulting sulfonate ester is highly susceptible to nucleophilic attack.
For instance, the resulting (4-benzoyl-morpholin-3-yl)methyl tosylate can be reacted with various nucleophiles in an Sₙ2 reaction. This approach allows for the introduction of a diverse array of functional groups.
The Mitsunobu reaction also provides a direct route for nucleophilic substitution, avoiding the isolation of a sulfonate ester intermediate. wikipedia.orgorganic-chemistry.org In this case, instead of a carboxylic acid, other nucleophiles with a sufficiently acidic proton (pKa generally < 15) can be used. tcichemicals.com This includes hydrazoic acid (for azides), thiols, and certain nitrogen heterocycles like phthalimide (B116566). organic-chemistry.org The use of phthalimide followed by hydrolysis (the Gabriel synthesis) is a common method for introducing a primary amine. organic-chemistry.org
| Activation Method | Reagents for Activation | Subsequent Nucleophile | Product |
| Sulfonate Ester Formation | TsCl, Pyridine | NaN₃ | Azide |
| Sulfonate Ester Formation | MsCl, Et₃N | NaSH | Thiol |
| Mitsunobu Reaction | PPh₃, DEAD, HN₃ | - | Azide |
| Mitsunobu Reaction | PPh₃, DIAD, Phthalimide | - | Phthalimide adduct (amine precursor) |
Table 3: Strategies for Nucleophilic Substitution of the Hydroxymethyl Group
Reaction Pathways and Transformational Chemistry of 4 Benzoylmorpholin 3 Yl Methanol
Reactivity at the Morpholine (B109124) Nitrogen Atom (Amide Linkage and Heterocyclic Amine Character)
The morpholine ring system, with its inherent chair-like conformation, and the N-benzoyl group introduce a fascinating interplay of electronic and steric effects that govern the reactivity at the nitrogen atom. acs.orgacs.org
Hydrolytic Stability of the N-Benzoyl Amide
The N-benzoyl amide linkage in (4-Benzoylmorpholin-3-yl)methanol exhibits considerable stability towards hydrolysis. Amides are generally less reactive towards nucleophilic attack than other carbonyl derivatives due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. nih.gov This resonance stabilization contributes to the robustness of the amide bond.
Hydrolysis, when it does occur, typically requires forcing conditions such as strong acid or base and elevated temperatures. For instance, hydrolysis can be achieved by refluxing in concentrated hydrochloric acid or by heating in a solution of sodium methoxide (B1231860) in methanol (B129727). researchgate.net The stability of the N-benzoyl group is a key feature, often utilized in protecting group strategies during multi-step organic syntheses. wikipedia.org
Nucleophilic Reactivity of the Tertiary Amine Character (if applicable)
The nitrogen atom in the N-benzoyl morpholine moiety is part of an amide functionality. Consequently, its lone pair is significantly delocalized towards the carbonyl oxygen, rendering it substantially less nucleophilic than a typical tertiary amine. masterorganicchemistry.commsu.edu While tertiary amines are generally good nucleophiles and bases, the electronic properties of the adjacent benzoyl group in this compound suppress this reactivity. masterorganicchemistry.com
Reactions that rely on the nucleophilicity of the nitrogen, such as direct alkylation, are generally not feasible under standard conditions. msu.edulibretexts.org The diminished basicity also means that the nitrogen is less readily protonated compared to a simple tertiary amine.
Conformational Dynamics Influenced by N-Substitution
The substitution of the benzoyl group on the morpholine nitrogen significantly influences the conformational dynamics of the heterocyclic ring. Morpholine itself preferentially adopts a chair conformation. acs.org The introduction of a bulky N-substituent like the benzoyl group can introduce steric strain and alter the energetic landscape of different ring conformations. acs.orgyoutube.com
The orientation of the substituent on the nitrogen can impact the relative stability of axial and equatorial conformers. This is a critical consideration in stereoselective synthesis, as the conformational preference can dictate the stereochemical outcome of reactions at adjacent centers. acs.org The study of substituted morpholines is an active area of research, with techniques like NMR spectroscopy and computational modeling being employed to understand these conformational preferences. acs.orglibretexts.orgyoutube.com
Transformations Involving the Benzoyl Group
The benzoyl group presents a rich platform for a variety of chemical transformations, encompassing both the aromatic ring and the carbonyl functionality.
Aromatic Ring Functionalization and Electrophilic/Nucleophilic Aromatic Substitutions
The benzene (B151609) ring of the benzoyl group can undergo electrophilic aromatic substitution reactions. The carbonyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. Therefore, electrophilic substitution reactions, such as nitration or halogenation, would be expected to occur at the meta-position relative to the carbonyl group, and under more forcing conditions than for an unsubstituted benzene ring. stackexchange.com
Nucleophilic aromatic substitution on the benzoyl ring is generally less common and typically requires the presence of strong electron-withdrawing groups on the ring and a good leaving group. masterorganicchemistry.com However, specific reaction conditions can facilitate such transformations.
Carbonyl Group Reactions: Reduction, Addition, and Derivatization
The carbonyl group of the benzoyl moiety is susceptible to a range of nucleophilic addition reactions.
Reduction: The carbonyl group can be reduced to a secondary alcohol (benzyl alcohol derivative) using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride (LiAlH4). chemtube3d.com The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule.
Addition: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), can add to the carbonyl carbon to form tertiary alcohols after an aqueous workup. chemtube3d.commasterorganicchemistry.com These reactions are fundamental for carbon-carbon bond formation. masterorganicchemistry.com
Derivatization: The carbonyl group can be derivatized to form various other functional groups. For instance, it can react with hydroxylamine (B1172632) to form an oxime or with hydrazines to form hydrazones. chemtube3d.com Benzoyl chloride, a related compound, is widely used for the derivatization of amines, phenols, and thiols, a process known as benzoylation, which can improve their analytical detection. chromatographyonline.comnih.gov
Table 1: Summary of Potential Reactions at the Benzoyl Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Meta-nitro substituted product |
| Reduction | NaBH₄ or LiAlH₄ | Benzyl (B1604629) alcohol derivative |
| Grignard Addition | RMgX, then H₃O⁺ | Tertiary alcohol |
| Oxime Formation | NH₂OH | Oxime |
Chemical Modifications of the Hydroxymethyl Substituent
The primary alcohol functionality of the hydroxymethyl group is a versatile handle for a variety of chemical modifications, including oxidation, ether and ester formation, and halogenation for subsequent substitution reactions.
Selective Oxidation to Aldehydes and Carboxylic Acids
The selective oxidation of the primary alcohol in (4-benzoyl-morpholin-3-yl)methanol can yield either the corresponding aldehyde, (4-benzoyl-morpholin-3-yl)carbaldehyde, or the carboxylic acid, 4-benzoyl-morpholine-3-carboxylic acid, depending on the chosen oxidant and reaction conditions.
Mild oxidation conditions are required to selectively obtain the aldehyde and prevent over-oxidation to the carboxylic acid. A variety of reagent systems have been developed for the selective oxidation of primary alcohols to aldehydes. nih.govresearchgate.netorganic-chemistry.orgbeilstein-journals.orgrsc.orgnih.gov For instance, methods utilizing N-heterocycle-stabilized iodanes (NHIs) in the presence of chloride additives have proven effective for the mild oxidation of activated alcohols to aldehydes without significant over-oxidation. beilstein-journals.org Another approach involves the use of NaNO₃/P₂O₅ under ball-milling conditions, which offers a clean and efficient method for the oxidation of primary benzylic alcohols. researchgate.net Aerobic oxidation catalyzed by silver-NHC complexes also provides a pathway for the selective conversion of alcohols to aldehydes. nih.gov
To achieve the corresponding carboxylic acid, stronger oxidizing agents or modified reaction conditions are necessary. Aerobic oxidation catalyzed by a silver-NHC complex in the presence of a base like KOH can directly convert primary alcohols to carboxylic acids. nih.gov
Table 1: Plausible Conditions for Selective Oxidation of this compound
| Starting Material | Product | Reagents and Conditions | Plausible Yield (%) | Reference |
| (4-benzoyl-morpholin-3-yl)methanol | (4-benzoyl-morpholin-3-yl)carbaldehyde | NHI, Chloride additive, CH₂Cl₂ | 85-95 | beilstein-journals.org |
| (4-benzoyl-morpholin-3-yl)methanol | (4-benzoyl-morpholin-3-yl)carbaldehyde | NaNO₃, P₂O₅, ball-milling | 80-90 | researchgate.net |
| (4-benzoyl-morpholin-3-yl)methanol | 4-benzoyl-morpholine-3-carboxylic acid | Ag-NHC complex, KOH, dry air | High | nih.gov |
Formation of Ethers and Esters
The hydroxyl group of (4-benzoyl-morpholin-3-yl)methanol can be readily converted into ethers and esters through various established synthetic protocols.
Etherification can be achieved under Williamson ether synthesis conditions, where the alcohol is first deprotonated with a base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. A milder alternative for the synthesis of benzyl ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT), which acts as a benzyl cation equivalent under neutral conditions. orgsyn.orgbeilstein-journals.org This method is particularly useful for substrates with functional groups that are sensitive to acidic or basic conditions.
Esterification is typically accomplished by reacting the alcohol with a carboxylic acid or its activated derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. The synthesis of N-benzoyl amino esters from the corresponding amino acids and benzoic acid derivatives using coupling reagents like EDAC is a well-established procedure that can be analogously applied. scielo.org.mxscielo.org.mx Furthermore, a direct one-pot transformation of benzyl esters to other esters can be achieved using catalytic ferric(III) chloride. rsc.org
Table 2: Representative Conditions for Ether and Ester Formation
| Starting Material | Reagent | Product Type | Plausible Conditions | Reference |
| (4-benzoyl-morpholin-3-yl)methanol | Benzyl bromide, NaH | Benzyl ether | THF, 0 °C to rt | nih.gov |
| (4-benzoyl-morpholin-3-yl)methanol | 2-Benzyloxy-1-methylpyridinium triflate (BnOPT), MgO | Benzyl ether | Toluene, 90 °C | orgsyn.orgbeilstein-journals.org |
| (4-benzoyl-morpholin-3-yl)methanol | Acetic anhydride, Pyridine (B92270) | Acetate ester | CH₂Cl₂, rt | scielo.org.mx |
| (4-benzoyl-morpholin-3-yl)methanol | Benzoic acid, EDAC, DMAP | Benzoate ester | CH₂Cl₂, rt | scielo.org.mx |
Halogenation and Subsequent Substitution Reactions
The hydroxymethyl group can be converted to a halomethyl group, which serves as a versatile precursor for a wide range of nucleophilic substitution reactions. The most common reagents for converting primary alcohols to alkyl halides are thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. masterorganicchemistry.comwikipedia.org These reagents are generally preferred over hydrohalic acids (HCl or HBr) as they minimize the risk of carbocation rearrangements. The reaction with PBr₃ and SOCl₂ typically proceeds with inversion of configuration at the chiral center. masterorganicchemistry.com
Once the halomethyl derivative, such as (4-benzoyl-3-(bromomethyl)morpholine), is formed, the halogen atom can be displaced by a variety of nucleophiles, allowing for the introduction of diverse functional groups. These nucleophilic substitution reactions can be performed with amines, thiols, cyanides, and other nucleophiles to generate a library of new derivatives. masterorganicchemistry.com
Table 3: Halogenation and Subsequent Substitution Reactions
| Starting Material | Reagent | Intermediate Product | Subsequent Nucleophile | Final Product | Plausible Conditions | Reference |
| (4-benzoyl-morpholin-3-yl)methanol | PBr₃ | (4-benzoyl-3-(bromomethyl)morpholine) | NaN₃ | (3-(azidomethyl)-4-benzoylmorpholine) | Ether, 0 °C to rt | masterorganicchemistry.comwikipedia.org |
| (4-benzoyl-morpholin-3-yl)methanol | SOCl₂, Pyridine | (4-benzoyl-3-(chloromethyl)morpholine) | Piperidine (B6355638) | 4-benzoyl-3-(piperidin-1-ylmethyl)morpholine | CH₂Cl₂, 0 °C to rt | masterorganicchemistry.com |
| (4-benzoyl-3-(bromomethyl)morpholine) | KCN | 2-(4-benzoylmorpholin-3-yl)acetonitrile | DMSO, rt | masterorganicchemistry.com |
Multi-Component Reactions and Cascade Transformations Incorporating the Scaffold
The (4-benzoyl-morpholin-3-yl)methanol scaffold can potentially participate in multi-component reactions (MCRs) and cascade transformations, which are efficient strategies for building molecular complexity in a single step. nih.govbeilstein-journals.orgacs.org MCRs that lead to the formation of morpholine and piperazine (B1678402) rings have been developed, often involving an Ugi reaction followed by an intramolecular cyclization. nih.govacs.org
Cascade reactions, where a series of intramolecular reactions are triggered by a single event, are also a plausible pathway for the elaboration of this scaffold. longdom.orgresearchgate.net For example, a reaction sequence could be initiated at the hydroxymethyl group, leading to the formation of a reactive intermediate that subsequently undergoes cyclization or rearrangement involving the morpholine ring or the benzoyl group.
Rearrangement Reactions and Structural Reorganizations
The (4-benzoyl-morpholin-3-yl)methanol framework has the potential to undergo various rearrangement reactions, leading to novel structural scaffolds. While specific examples for this exact molecule are scarce, the general principles of organic chemistry suggest several possibilities. wiley-vch.de
For instance, under certain conditions, Wagner-Meerwein type rearrangements could occur if a carbocation is generated adjacent to the morpholine ring. The Beckmann rearrangement, which transforms an oxime into an amide, could be envisioned if the benzoyl carbonyl group is first converted to an oxime. wiley-vch.de Another possibility is the benzilic acid rearrangement, which involves the 1,2-rearrangement of a 1,2-diketone to form an α-hydroxy-carboxylic acid. wiley-vch.de While not directly applicable to the starting material, derivatives of (4-benzoyl-morpholin-3-yl)methanol could be designed to undergo such transformations. The development of catalytic asymmetric 1,2-rearrangements is an active area of research and could potentially be applied to C3-substituted morpholine derivatives. researchgate.net
Advanced Spectroscopic and Computational Characterization of 4 Benzoylmorpholin 3 Yl Methanol
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic techniques are indispensable for determining the precise atomic connectivity and three-dimensional structure of organic molecules. The following sections detail the predicted spectroscopic data for (4-BENZOYLMORPHOLIN-3-YL)METHANOL using a variety of powerful analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H and ¹³C NMR would provide definitive evidence of its structure, while 2D NMR techniques would confirm the connectivity and spatial relationships between different parts of the molecule. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the benzoyl group, the morpholine (B109124) ring, and the methanol (B129727) substituent. The aromatic protons of the benzoyl group would likely appear in the downfield region (δ 7.2-8.0 ppm). The protons on the morpholine ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons, with chemical shifts expected in the range of δ 3.0-4.5 ppm. The methylene (B1212753) protons of the methanol group would likely appear as a doublet, and the hydroxyl proton as a broad singlet, the position of which would be solvent-dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data, showing distinct signals for each unique carbon atom. nih.gov The carbonyl carbon of the benzoyl group is expected to be the most downfield signal (around 170 ppm). The aromatic carbons would appear in the δ 125-140 ppm range. The carbons of the morpholine ring would resonate between δ 40-70 ppm, and the methanol carbon would be the most upfield signal.
Predicted ¹H and ¹³C NMR Data:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Benzoyl-H (ortho) | 7.8-8.0 | 128-130 |
| Benzoyl-H (meta) | 7.4-7.6 | 127-129 |
| Benzoyl-H (para) | 7.5-7.7 | 130-132 |
| Benzoyl-C=O | - | ~170 |
| Benzoyl-C (ipso) | - | 135-138 |
| Morpholine-H3 | 3.8-4.2 | 55-60 |
| Morpholine-H2, H6 | 3.5-4.0 (axial), 4.0-4.5 (equatorial) | 65-70 (C2, C6) |
| Morpholine-H5 | 3.2-3.8 | 42-47 |
| Methanol-CH₂ | 3.6-3.9 | 60-65 |
| Methanol-OH | Variable | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and gaining structural information through analysis of its fragmentation patterns. For this compound, the molecular ion peak [M]⁺ would confirm its molecular weight. The fragmentation pattern would be dictated by the weakest bonds and the stability of the resulting fragments.
Common fragmentation pathways would likely involve the cleavage of the benzoyl group, the loss of the methanol substituent, and the opening of the morpholine ring. The benzoyl cation (m/z 105) is a very common and stable fragment and would be expected to be a prominent peak in the spectrum. nih.govnih.gov Other significant fragments could arise from the loss of CH₂OH (M-31) and subsequent fragmentation of the remaining benzoylmorpholine structure.
Predicted Mass Spectrometry Fragmentation Data:
| m/z | Predicted Fragment Ion | Interpretation |
| 221 | [C₁₂H₁₅NO₃]⁺ | Molecular Ion ([M]⁺) |
| 190 | [C₁₁H₁₂NO₂]⁺ | Loss of CH₂OH |
| 116 | [C₆H₁₀NO]⁺ | Loss of Benzoyl group |
| 105 | [C₇H₅O]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and ether functional groups. researchgate.netresearchgate.netchemicalbook.com
A broad absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the hydroxyl group. A strong, sharp peak around 1630-1650 cm⁻¹ would be characteristic of the C=O stretching vibration of the benzoyl group's amide-like carbonyl. The C-O-C stretching of the morpholine ether linkage would likely appear in the 1100-1150 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching would appear just below 3000 cm⁻¹.
Predicted Infrared (IR) Spectroscopy Data:
| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibrational Mode |
| Hydroxyl (-OH) | 3200-3600 (broad) | O-H stretch |
| Carbonyl (C=O) | 1630-1650 | C=O stretch |
| Aromatic C-H | 3000-3100 | C-H stretch |
| Aliphatic C-H | 2850-2960 | C-H stretch |
| C-O-C Ether | 1100-1150 | C-O stretch |
| C-N Amide | 1200-1300 | C-N stretch |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be dominated by the absorption of the benzoyl chromophore. bachem.comyoutube.comslideshare.net
The benzoyl group is expected to exhibit two main absorption bands. A strong absorption band (π → π* transition) is predicted to appear around 240-260 nm, and a weaker band (n → π* transition) at a longer wavelength, likely in the 280-320 nm range. The exact positions of these bands can be influenced by the solvent polarity.
Predicted UV-Vis Spectroscopy Data:
| Electronic Transition | Predicted λmax (nm) | Chromophore |
| π → π | ~250 | Benzoyl group |
| n → π | ~290 | Benzoyl group |
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction Analysis of this compound and Derivatives
While no specific crystallographic data for the title compound has been reported, analysis of related N-acylmorpholine and piperidine (B6355638) derivatives allows for educated predictions about its solid-state structure. nih.govresearchgate.netresearchgate.net
It is anticipated that the morpholine ring would adopt a chair conformation, which is the most stable arrangement for such six-membered rings. The substituents at the 3 and 4 positions would likely occupy equatorial positions to minimize steric hindrance. The relative stereochemistry of the chiral center at C3 and the conformation of the benzoyl and methanol groups would be definitively established. Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, would play a crucial role in the crystal packing.
Predicted Crystallographic Parameters:
| Parameter | Predicted Value/Information |
| Crystal System | Monoclinic or Orthorhombic (common for such organic molecules) |
| Space Group | Centrosymmetric (e.g., P2₁/c) or non-centrosymmetric depending on chirality |
| Morpholine Ring Conformation | Chair |
| Substituent Orientation | Likely equatorial for both benzoyl and methanol groups |
| Key Bond Lengths (Å) | C=O: ~1.23, C-N: ~1.35, C-O (ether): ~1.43, C-C: ~1.52, C-O (alcohol): ~1.42 |
| Key Bond Angles (°) | C-N-C: ~118, O-C-C (ether): ~110, C-C-O (alcohol): ~110 |
| Intermolecular Interactions | Hydrogen bonding via the -OH group, C-H···O interactions |
Analysis of Intermolecular Interactions and Crystal Packing
In the crystal structure of N-benzoyl-morpholine-4-carbothioamide, a variety of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···S, are observed. These interactions link the molecules to form a two-dimensional network. otago.ac.nz The Hirshfeld surface analysis further quantifies the contributions of different intermolecular contacts, with H···H, H···S/S···H, H···C/C···H, and H···O/O···H contacts being the most significant. otago.ac.nz This suggests that hydrogen bonding and van der Waals forces are the primary drivers in the crystal packing. otago.ac.nz
Table 1: Hirshfeld Surface Analysis of N-benzoyl-morpholine-4-carbothioamide
| Contact Type | Contribution (%) |
| H···H | 46.7 |
| H···S/S···H | 21.1 |
| H···C/C···H | 16.5 |
| H···O/O···H | 12.5 |
Data from the study of a related compound, N-benzoyl-morpholine-4-carbothioamide, to illustrate the analytical method. otago.ac.nz
Computational Chemistry and Molecular Modeling
Computational methods are powerful tools for investigating the properties of molecules at an atomic level.
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can provide valuable information about molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the electrostatic potential.
The HOMO-LUMO energy gap is an important parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller gap suggests that the molecule is more reactive. The electrostatic potential surface helps in understanding the sites for electrophilic and nucleophilic attack.
In a study of N-benzoyl-morpholine-4-carbothioamide, DFT calculations were performed to complement the experimental findings. otago.ac.nz Such calculations for this compound would likely reveal the distribution of electron density and the reactive sites within the molecule.
Conformational Analysis and Energy Minimization Studies
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which contains a morpholine ring and a rotatable hydroxymethyl group, conformational analysis is key to understanding its three-dimensional structure and biological activity.
Energy minimization studies are performed to find the most stable conformation (the one with the lowest potential energy). These studies can be carried out using various computational methods, from molecular mechanics to quantum mechanics. The analysis of N-[3,4-dihydro-4-oxoquinazolin-3-yl]aziridines, for example, utilized X-ray crystallography to determine the preferred conformation around the N-N bond in the solid state. arctomsci.com For this compound, similar studies would identify the preferred orientation of the benzoyl and hydroxymethyl groups relative to the morpholine ring. The morpholine ring itself typically adopts a chair conformation. otago.ac.nz
Molecular Dynamics Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution.
These simulations can reveal how the molecule interacts with solvent molecules, its conformational flexibility, and the formation and breaking of intramolecular and intermolecular hydrogen bonds. For instance, MD simulations of dendrigrafts in methanol-water mixtures have been used to study their structural changes and interactions with the solvent. otago.ac.nz Such simulations for this compound could elucidate its behavior in a biological context or in a reaction medium.
In Silico Prediction of Reactivity and Selectivity
In silico methods can be used to predict the reactivity and selectivity of a molecule in chemical reactions. By analyzing the electronic properties calculated through methods like DFT, such as the distribution of frontier molecular orbitals (HOMO and LUMO) and the electrostatic potential, one can predict the most likely sites for chemical attack.
For this compound, these predictions could guide its use in synthetic chemistry. For example, the nucleophilicity of the hydroxyl group and the electrophilicity of the carbonyl carbon could be quantitatively assessed, providing predictions for its reactivity in esterification or other reactions.
Future Directions and Emerging Research Avenues for 4 Benzoylmorpholin 3 Yl Methanol Chemistry
Development of Sustainable and Green Synthetic Routes
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. mdpi.cominstituteofsustainabilitystudies.com Future research on (4-BENZOYLMORPHOLIN-3-YL)METHANOL should prioritize the development of sustainable synthetic pathways that are safer, more efficient, and environmentally benign. nih.govacs.org
Key areas of focus could include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby reducing waste. instituteofsustainabilitystudies.com
Use of Renewable Feedstocks: Exploring the synthesis of the morpholine (B109124) core from bio-based resources. For instance, morpholine can be synthesized from diethylene glycol, which could potentially be derived from renewable sources.
Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis can lead to higher selectivity, milder reaction conditions, and reduced use of hazardous reagents. mdpi.com Research into biocatalytic methods for the synthesis of morpholine derivatives is an emerging area with significant potential. mdpi.comnih.gov
Green Solvents: Replacing traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. instituteofsustainabilitystudies.com
A recent development in the green synthesis of morpholines involves a one- or two-step, redox-neutral protocol using ethylene (B1197577) sulfate and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. chemrxiv.orgnih.govchemrxiv.org This method offers significant environmental and safety benefits over traditional multi-step procedures.
Table 1: Comparison of a Hypothetical Traditional vs. Green Synthesis of a this compound Precursor
| Feature | Traditional Synthesis | Potential Green Synthesis |
| Starting Materials | Petroleum-based | Bio-based or recycled |
| Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, Ethanol, or solvent-free |
| Catalysts | Heavy metal catalysts | Biocatalysts (enzymes) or recyclable catalysts |
| Number of Steps | Multiple steps with intermediate purifications | Fewer steps, potentially one-pot synthesis |
| Waste Generation | High E-factor (Environmental Factor) | Low E-factor, minimal waste |
| Energy Consumption | High temperatures and pressures | Milder reaction conditions |
Exploration of Photoredox and Electrocatalytic Transformations
Modern synthetic chemistry is increasingly utilizing photoredox and electrocatalytic methods to achieve novel transformations under mild conditions. These techniques offer unique opportunities for the synthesis and functionalization of this compound.
Photoredox Catalysis: Visible light-mediated photoredox catalysis can be used to forge C-C and C-N bonds, offering new avenues for the synthesis of the morpholine ring or for the introduction of new substituents. For example, photoredox-mediated cyclization of imino-tethered dihydropyridines has been shown to be an effective method for accessing saturated nitrogen heterocycles like morpholines. Furthermore, morpholine derivatives themselves can act as electron donors in photobioredox catalysis, highlighting their electronic versatility.
Electrocatalysis: Electrochemical methods provide a reagent-free way to perform redox reactions. The electrochemical oxidation of morpholine can generate a morpholine radical, which can then participate in various C-H functionalization reactions. This could allow for the direct modification of the morpholine ring of this compound, providing access to a diverse range of derivatives.
Advanced Computational Design and Predictive Modeling for De Novo Synthesis and Bioactivity
Computational chemistry and machine learning are revolutionizing drug discovery by enabling the in silico design and evaluation of new molecules. For this compound, these tools can guide the synthesis of new derivatives with enhanced biological activity and improved pharmacokinetic profiles.
Future research in this area could involve:
De Novo Design: Using algorithms to generate novel molecular structures based on the this compound scaffold, optimized for binding to a specific biological target.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing predictive models that correlate the structural features of this compound derivatives with their biological activity.
Molecular Docking and Dynamics Simulations: Simulating the interaction of this compound and its analogs with target proteins to predict binding affinities and modes of action.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable drug-like properties early in the discovery process.
Integration into Supramolecular Architectures and Nanomaterials
The functional groups present in this compound—the aromatic benzoyl group, the hydrogen-bond accepting morpholine oxygen and nitrogen, and the hydrogen-bond donating hydroxyl group—make it an attractive building block for the construction of supramolecular assemblies and functional nanomaterials.
Supramolecular Chemistry: The molecule's ability to form hydrogen bonds and engage in π-π stacking interactions could be exploited to create well-ordered structures like gels, liquid crystals, or porous frameworks. These materials could have applications in areas such as sensing, catalysis, or separation.
Nanomaterials for Drug Delivery: this compound or its derivatives could be encapsulated within or conjugated to nanoparticles to improve their solubility, stability, and delivery to specific biological targets. For example, poly(lactide-co-glycolide) (PLGA) nanoparticles have been used to prolong the circulation of morphine derivatives in the blood.
Application in Chemical Probe Development for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. By modifying the this compound structure, it could be transformed into a valuable chemical probe to identify its biological targets and elucidate its mechanism of action.
Potential modifications include:
Affinity-Based Probes: Incorporating a reactive group that can covalently bind to the target protein upon binding, allowing for its isolation and identification.
Fluorescent Probes: Attaching a fluorescent dye to visualize the subcellular localization of the compound and its target.
Photoaffinity Probes: Introducing a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein.
High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery
To efficiently explore the chemical space around this compound, high-throughput screening (HTS) and combinatorial chemistry are powerful strategies.
Combinatorial Chemistry: This approach allows for the rapid synthesis of a large library of related compounds by systematically varying the substituents on the this compound scaffold. For example, different acyl groups could be used in place of the benzoyl group, and various substituents could be introduced on the morpholine ring.
High-Throughput Screening (HTS): The synthesized library of compounds can then be rapidly screened for biological activity using automated HTS assays. This can quickly identify "hit" compounds with improved potency, selectivity, or novel biological activities.
Table 2: Illustrative Combinatorial Library Design for this compound Derivatives
| Scaffold Position | R1 (Acyl Group) | R2 (Morpholine Substituent) |
| Variation 1 | Benzoyl | Methyl |
| Variation 2 | Naphthoyl | Ethyl |
| Variation 3 | Thienoyl | Propyl |
| Variation 4 | Pyridoyl | Phenyl |
| ... | ... | ... |
By pursuing these emerging research avenues, the full potential of this compound as a versatile chemical entity can be unlocked, potentially leading to the discovery of new therapeutic agents, research tools, and advanced materials.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for (4-benzoylmorpholin-3-yl)methanol, and how do reaction conditions influence yield and purity?
- Methodology :
- Step 1 : Benzoylation of morpholine derivatives using benzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Step 2 : Functionalization at the 3-position via hydroxymethylation, potentially using formaldehyde or a protected alcohol precursor followed by deprotection .
- Critical Parameters : Temperature control during benzoylation (0–5°C minimizes side reactions), stoichiometric ratios (excess benzoyl chloride ensures complete substitution), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?
- Analytical Workflow :
- ¹H/¹³C-NMR : Assign peaks for morpholine protons (δ 3.5–4.0 ppm), benzoyl carbonyl (δ ~170 ppm), and hydroxymethyl group (δ 60–65 ppm for C; δ 4.5–5.0 ppm for -OH in DMSO-d₆) .
- IR Spectroscopy : Confirm benzoyl (C=O stretch ~1650 cm⁻¹) and alcohol (-OH stretch ~3300 cm⁻¹) groups .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ion) .
Q. How do solvent polarity and temperature affect the stability of this compound during storage and reactions?
- Stability Studies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility but may accelerate degradation via hydrolysis; nonpolar solvents (toluene) improve shelf life .
- Temperature : Store at -20°C under inert atmosphere to prevent oxidation of the hydroxymethyl group. Kinetic studies (HPLC monitoring) quantify degradation rates at 25°C vs. 4°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound under nucleophilic conditions?
- Contradiction Analysis :
- Variable Factors : Investigate solvent effects (e.g., DMSO vs. THF), base strength (e.g., NaH vs. K₂CO₃), and steric hindrance from the morpholine ring.
- Systematic Screening : Design a matrix of conditions (DoE approach) to isolate dominant variables. Use LC-MS to track intermediates and byproducts .
Q. What computational strategies predict the regioselectivity of this compound in cross-coupling reactions?
- Computational Workflow :
- DFT Calculations : Model transition states to compare activation energies for coupling at the benzoyl vs. morpholine sites.
- Docking Studies : Simulate interactions with catalysts (e.g., Pd(PPh₃)₄) to identify preferred coordination sites .
Q. What experimental designs optimize the study of this compound as a chiral ligand in asymmetric catalysis?
- Methodology :
- Ligand Screening : Test enantioselectivity in model reactions (e.g., asymmetric hydrogenation) using chiral HPLC to measure ee.
- Structure-Activity Relationship (SAR) : Modify the morpholine ring (e.g., substituents at 2-position) and correlate with catalytic efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
